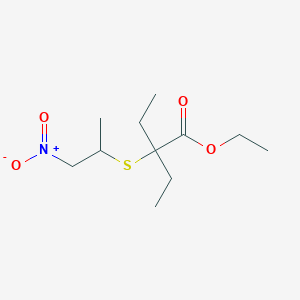
Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a nitro group and a sulfanyl group, making it unique in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and sulfanyl groups.
Biology: Studied for its potential biological activity due to the presence of the nitro group.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfanyl group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Isopropyl butyrate: Similar in structure but with different functional groups.
Uniqueness
Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate is unique due to the presence of both nitro and sulfanyl groups, which impart distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C11H21NO4S |
|---|---|
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate |
InChI |
InChI=1S/C11H21NO4S/c1-5-11(6-2,10(13)16-7-3)17-9(4)8-12(14)15/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
YAGRDHDNKSLHPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)OCC)SC(C)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
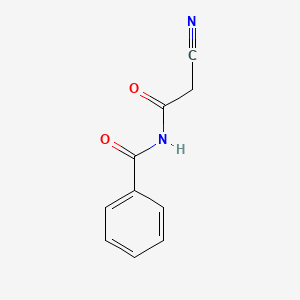
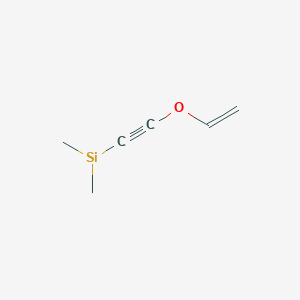
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)

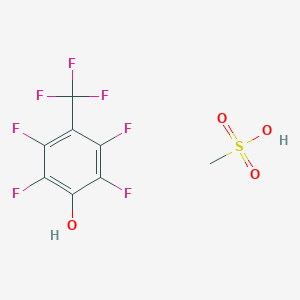

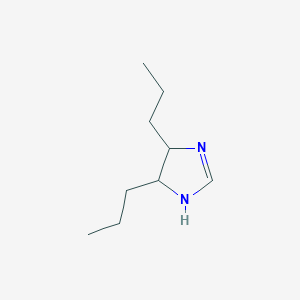
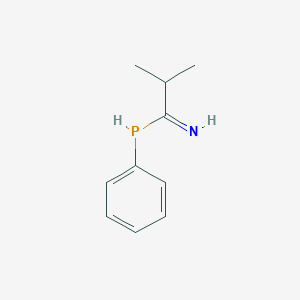
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
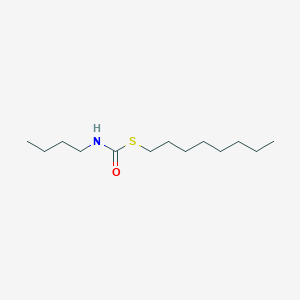
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
